molecular formula C13H8O2 B1222585 6H-Dibenzo[b,d]pyran-6-one CAS No. 2005-10-9

6H-Dibenzo[b,d]pyran-6-one

Cat. No. B1222585
CAS RN: 2005-10-9
M. Wt: 196.2 g/mol
InChI Key: TVKNXKLYVUVOCV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6H-Dibenzo[b,d]pyran-6-one involves multiple innovative methods, including Rh(III)-catalyzed oxidative C-H bond arylation with hydroquinones and a sequential one-pot procedure using the Sonogashira coupling-benzannulation reaction. These methods demonstrate good substrate scope, excellent functional group compatibility, and provide the products in good yields with excellent chemoselectivity (Yang et al., 2015), (Kawasaki & Yamamoto, 2002).

Molecular Structure Analysis

The molecular structure of this compound is characterized by its unique dibenzo[b,d]pyran backbone, which is fundamental to its chemical behavior and properties. The structural elucidation of derivatives, such as lysilactones isolated from Lysimachia clethroides, relies on spectroscopic analysis and chemical evidence, showcasing the compound's diverse structural features (Liang et al., 2013).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including Rh(III)-catalyzed synthesis from aryl ketone O-acetyl oximes and quinones via C-H activation and C-C bond cleavage, highlighting its reactive nature and potential for creating complex molecular architectures (Yang et al., 2022).

Physical Properties Analysis

The physical properties of this compound derivatives are influenced by their molecular structure, as seen in the synthesis and analysis of substituted derivatives. These studies contribute to a deeper understanding of the compound's behavior in various environments and its interactions with other substances (Devlin, 1975).

Chemical Properties Analysis

The chemical properties of this compound are explored through its reactions, such as the Friedel–Crafts acetylation, showcasing its reactivity and the potential for modification to obtain desired functional groups and molecular structures. These reactions provide insights into the compound's versatility and application potential (Devlin, 1975).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis Techniques

    6H-Dibenzo[b,d]pyran-6-ones have been synthesized using various techniques. For instance, Kawasaki and Yamamoto (2002) described a sequential one-pot procedure using Sonogashira coupling-benzannulation reactions for synthesizing various 6H-dibenzo[b,d]pyran-6-ones. Similarly, Yang et al. (2015) developed an efficient Rh(III)-catalyzed C-H bond arylation with phenol derivatives for the direct synthesis of these compounds, highlighting good substrate scope and functional group compatibility (Kawasaki & Yamamoto, 2002); (Yang et al., 2015).

  • Chemical Modifications

    Abe et al. (2009) investigated the transformation of 6H-dibenzo[b,d]pyran-6-one into 5H,7H-dibenz[c,e]oxepin-5-one, a structurally rare ring system with notable biological activities such as anti-tumor properties (Abe et al., 2009).

Biological Activities

  • Anticancer Potential

    Zhang et al. (2005) isolated novel this compound derivatives from an endophytic fungus, showing significant anticancer activities against SW1116 cell lines (Zhang et al., 2005).

  • Diverse Biological Activities

    Garazd and Garazd (2016) reviewed the isolation and biological activity of natural dibenzo[b,d]pyran-6-ones, noting their cytotoxic, antioxidant, antifungal, and antimicrobial properties (Garazd & Garazd, 2016).

Potential for Therapeutic Applications

  • Endothelial Cell Proliferation Inhibition

    Schmidt et al. (2003) identified dibenzo[b,d]pyran-6-one derivatives as specific inhibitors of endothelial cell proliferation, which is valuable for treating pathologies associated with angiogenesis, including solid tumors (Schmidt et al., 2003).

  • Gene Expression and Cancer Prevention

    González‐Sarrías et al. (2009) explored the effects of ellagic acid and its metabolites (urolithins), derived from dibenzo[b,d]pyran-6-one, on gene expression and cell cycle arrest in colon cancer cells, suggesting potential chemopreventive effects (González‐Sarrías et al., 2009).

Safety and Hazards

For safety, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

benzo[c]chromen-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8O2/c14-13-11-7-2-1-5-9(11)10-6-3-4-8-12(10)15-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVKNXKLYVUVOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80173867
Record name 6H-Dibenzo-(b,d)-pyran-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80173867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2005-10-9
Record name 6H-Dibenzo[b,d]pyran-6-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2005-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6H-Dibenzo-(b,d)-pyran-6-one
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002005109
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6H-Dibenzo[b,d]pyran-6-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407876
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Record name 6H-Dibenzo-(b,d)-pyran-6-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6H-Benzo[c]chromen-6-one
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RS9S4KQR7W
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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